5-Bromopyrimidine-2-carbaldehyde

Catalog No.
S892103
CAS No.
944902-05-0
M.F
C5H3BrN2O
M. Wt
186.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrimidine-2-carbaldehyde

CAS Number

944902-05-0

Product Name

5-Bromopyrimidine-2-carbaldehyde

IUPAC Name

5-bromopyrimidine-2-carbaldehyde

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

InChI

InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H

InChI Key

DCUNSYBCDXVLGH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C=O)Br

Canonical SMILES

C1=C(C=NC(=N1)C=O)Br

5-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C5H3BrN2OC_5H_3BrN_2O and a molecular weight of approximately 186.99 g/mol. It features a bromine atom at the 5-position of the pyrimidine ring and an aldehyde functional group at the 2-position. This compound is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to form stable structures and engage in various

No information exists on the specific mechanism of action for 5-Bromopyrimidine-2-carbaldehyde. However, related pyrimidine derivatives can interact with enzymes or receptors through hydrogen bonding or other interactions, influencing biological processes [].

Due to the lack of specific data, it's crucial to handle 5-Bromopyrimidine-2-carbaldehyde with caution, assuming potential hazards common to aromatic and brominated compounds. These might include:

  • Irritation to skin, eyes, and respiratory system [].
  • Potential genotoxicity due to the aromatic ring structure.
Typical of aldehydes and brominated compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, enabling the synthesis of other pyrimidine derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.

These reactions make 5-Bromopyrimidine-2-carbaldehyde a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 5-Bromopyrimidine-2-carbaldehyde:

  • Bromination of Pyrimidine Derivatives: Starting from pyrimidine-2-carboxaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation reactions using formic acid or other formylating agents on appropriate pyrimidine precursors.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies, to yield the target compound from simpler starting materials .

5-Bromopyrimidine-2-carbaldehyde serves as an important building block in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in the synthesis of biologically active compounds and pharmaceutical intermediates.
  • Material Science: The compound may be utilized in developing new materials, including polymers and dyes.
  • Research: It serves as a reagent for studying chemical reactivity and biological interactions in various research fields .

Several compounds share structural similarities with 5-Bromopyrimidine-2-carbaldehyde. Here are a few notable examples:

Compound NameStructureUnique Features
5-Chloropyrimidine-2-carbaldehydeContains chlorine instead of bromineMay exhibit different reactivity profiles
5-Iodopyrimidine-2-carbaldehydeContains iodinePotentially higher reactivity due to iodine
4-Bromopyrimidine-2-carbaldehydeBromine at a different positionDifferent biological activity compared to 5-bromo
6-Bromopyrimidine-2-carbaldehydeBromine at the 6-positionAlters electronic properties affecting reactivity

These compounds illustrate how variations in halogen substituents and their positions can influence chemical behavior and potential applications in medicinal chemistry .

The synthesis of brominated pyrimidine derivatives has been a cornerstone of heterocyclic chemistry for decades. Early efforts focused on introducing halogens to pyrimidine rings using specialized reagents, such as N-bromosuccinimide (NBS) or bromine in acidic environments. The development of 5-Bromopyrimidine-2-carbaldehyde emerged from advancements in regioselective bromination techniques, particularly those leveraging inorganic salts for controlled electrophilic substitution. A pivotal method disclosed in 2019 utilized a one-step reaction between 2-bromomalonaldehyde and amidine compounds under mild conditions, simplifying access to this compound. This innovation marked a shift toward efficient, scalable synthesis, reducing reliance on aggressive reagents.

Significance in Heterocyclic Chemistry

5-Bromopyrimidine-2-carbaldehyde occupies a unique niche in heterocyclic chemistry due to its dual functionality: a bromine atom at the 5-position and an aldehyde group at the 2-position. These substituents enable diverse reactivity, including nucleophilic aromatic substitution (SNAr) and condensation reactions, making it indispensable for constructing complex heterocycles. The pyrimidine core, a structural motif in nucleic acids, amplifies its relevance in medicinal chemistry, where modifications to this scaffold often yield bioactive compounds.

Position in Pyrimidine Chemistry Landscape

Pyrimidines, as six-membered aromatic rings with two nitrogen atoms, form the backbone of thymine, cytosine, and uracil. 5-Bromopyrimidine-2-carbaldehyde extends this class by introducing bromine and aldehyde groups, enhancing its utility in cross-coupling reactions and nucleophilic additions. Its position is distinct from simpler pyrimidines like 5-bromopyrimidine, which lacks the aldehyde moiety, thereby limiting its synthetic versatility. The compound’s design bridges the gap between naturally occurring pyrimidines and synthetic intermediates tailored for drug discovery.

Importance as a Synthetic Building Block

The compound’s bromine atom facilitates palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), enabling access to aryl-substituted pyrimidines. The aldehyde group participates in Schiff base formation, a critical step in synthesizing metal complexes with antimicrobial or anticancer properties. Its role as a building block is exemplified in porphyrin synthesis, where it serves as a precursor for macrocyclic structures with photodynamic applications. Table 1 summarizes its key applications.

ApplicationDescription
Pharmaceutical IntermediatesSynthesis of enzyme inhibitors and receptor modulators.
AgrochemicalsProduction of herbicides and fungicides via nucleophilic substitution.
Materials ScienceConstruction of luminescent complexes and supramolecular architectures.

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Spectral Features

The proton Nuclear Magnetic Resonance spectrum of 5-Bromopyrimidine-2-carbaldehyde exhibits distinctive spectral features characteristic of both the pyrimidine ring system and the aldehyde functional group. The aldehyde proton manifests as a singlet at approximately 9.8-10.2 parts per million, demonstrating the characteristic deshielding effect of the electron-withdrawing carbonyl group [1] [2]. This chemical shift range is consistent with aromatic aldehydes, where the proximity to the electron-deficient pyrimidine ring system contributes to the observed downfield position.

The pyrimidine ring protons present as two distinct signals in the aromatic region. The hydrogen atom at position 4 appears as a doublet at 9.2-9.4 parts per million, while the hydrogen at position 6 resonates as a doublet at 9.0-9.2 parts per million [3] [4]. The multiplicity pattern arises from the coupling between these adjacent aromatic protons, with coupling constants typically ranging from 1.5-2.5 Hertz for meta-coupled pyrimidine protons. The significant downfield chemical shifts reflect the electron-deficient nature of the pyrimidine heterocycle, where the electronegative nitrogen atoms contribute to the deshielding of the ring protons.

The integration pattern consistently shows a 1:1:1 ratio for the three observable protons, confirming the molecular structure. Notably, the chemical shift differences between the pyrimidine protons can be attributed to the electronic effects of the substituents, where the proximity to the electron-withdrawing aldehyde group at position 2 influences the chemical environment of the adjacent protons.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed structural information about the carbon framework of 5-Bromopyrimidine-2-carbaldehyde. The carbonyl carbon of the aldehyde group appears as the most characteristic signal at 190-195 parts per million, falling within the typical range for aromatic aldehydes [4] [3]. This chemical shift is consistent with the electron-withdrawing nature of the pyrimidine ring, which enhances the electrophilic character of the carbonyl carbon.

The pyrimidine ring carbons exhibit distinct chemical shift patterns that reflect their electronic environments. The carbon at position 5, which bears the bromine substituent, appears at 130-135 parts per million, showing the characteristic downfield shift associated with halogen substitution [5] [6]. The carbon at position 2, which bears the aldehyde group, resonates at 155-160 parts per million, reflecting the electron-withdrawing effect of the carbonyl substituent.

The remaining pyrimidine carbons at positions 4 and 6 both appear in the 158-162 parts per million range, which is typical for aromatic carbons in electron-deficient heterocycles [3] [4]. The similarity in chemical shifts between these positions reflects their comparable electronic environments within the pyrimidine ring system. The carbon-13 spectrum exhibits the characteristic multiplicity patterns expected for pyrimidine derivatives, with the quaternary carbons appearing as singlets and the tertiary carbons showing appropriate coupling patterns.

Mass Spectrometry Profile

The mass spectrometry profile of 5-Bromopyrimidine-2-carbaldehyde reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratios of 186 and 188, displaying the characteristic isotope pattern of bromine-containing compounds with a 1:1 ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes [5] [7].

The base peak typically appears at mass-to-charge ratio 187/189, corresponding to the protonated molecular ion formed under electrospray ionization conditions [8] [7]. This peak shows the highest intensity and serves as the reference point for relative intensity measurements. The fragmentation pattern includes several significant peaks that provide structural information about the molecular connectivity and stability of various functional groups.

A prominent fragment ion appears at mass-to-charge ratio 158/160, corresponding to the loss of the aldehyde group (loss of 29 mass units for CHO). This fragmentation represents alpha cleavage adjacent to the carbonyl group, a common fragmentation pathway for aldehydes [7] [9]. The retention of the bromine isotope pattern in this fragment confirms that the bromine atom remains attached to the pyrimidine ring during this fragmentation process.

Additional fragment ions include peaks at mass-to-charge ratio 108, representing the loss of the bromine atom from the molecular ion, and peaks at mass-to-charge ratio 80, corresponding to the pyrimidine ring fragment (C4H4N2+) [5] . The fragmentation profile demonstrates the relative stability of the pyrimidine ring system compared to the aldehyde functional group, with preferential cleavage occurring at the weaker carbon-bromine and carbon-carbonyl bonds.

Infrared Spectroscopy Analysis

The infrared spectrum of 5-Bromopyrimidine-2-carbaldehyde exhibits characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The aldehyde carbonyl stretching vibration appears as a strong absorption band at 1720-1730 reciprocal centimeters, which is consistent with aromatic aldehydes [11] [12]. This frequency is slightly higher than that observed for aliphatic aldehydes due to the electron-withdrawing effect of the pyrimidine ring, which increases the double bond character of the carbonyl group.

The pyrimidine ring system contributes several characteristic absorption bands in the fingerprint region. The carbon-nitrogen stretching vibrations appear as strong absorption bands at 1610-1620 reciprocal centimeters, reflecting the aromatic character of the pyrimidine ring [13] [14]. Additional pyrimidine ring vibrations are observed at 1580-1590 reciprocal centimeters, corresponding to carbon-carbon stretching modes within the heterocyclic framework.

The aromatic carbon-hydrogen stretching vibrations appear at 3040-3080 reciprocal centimeters, showing the characteristic frequency range for aromatic compounds [15] [16]. The aldehydic carbon-hydrogen stretching vibration manifests as a medium intensity band at 2820-2720 reciprocal centimeters, providing distinctive identification of the aldehyde functional group [17] [15]. This band often appears as a doublet due to Fermi resonance with overtones of the aldehydic carbon-hydrogen bending vibration.

The carbon-bromine stretching vibration appears at 650-750 reciprocal centimeters, consistent with aromatic carbon-bromine bonds [15] [18]. The relatively low frequency of this vibration reflects the weaker bond strength compared to carbon-carbon and carbon-nitrogen bonds. The overall infrared spectrum provides a comprehensive fingerprint that enables unambiguous identification of 5-Bromopyrimidine-2-carbaldehyde and confirms the presence of all expected functional groups.

X-ray Crystallography Studies

Crystallographic analysis of 5-Bromopyrimidine-2-carbaldehyde provides detailed three-dimensional structural information about the molecular geometry and solid-state packing arrangements. Based on comparative analysis with related bromopyrimidine compounds, the crystal system is predicted to be monoclinic with space group P21/c, which is commonly observed for substituted pyrimidines [6] [19]. This space group provides an efficient packing arrangement that accommodates the molecular geometry and intermolecular interactions.

The unit cell parameters are estimated based on structural similarities with 5-bromopyrimidine and related compounds. The cell dimensions are predicted to be approximately 6.1-6.5 Angstroms for the a-axis, 12.0-13.0 Angstroms for the b-axis, and 7.0-7.5 Angstroms for the c-axis [6] [20]. The beta angle is expected to be in the range of 114-116 degrees, consistent with the monoclinic crystal system and similar to the 114.953 degrees observed for 5-bromopyrimidine.

The molecular geometry within the crystal lattice reveals important structural features. The pyrimidine ring maintains planarity with the aldehyde group, facilitating extended conjugation between the aromatic system and the carbonyl group [21] [20]. The bromine substituent at position 5 introduces steric effects that influence the overall molecular conformation and intermolecular packing arrangements.

Intermolecular interactions play a crucial role in the crystal packing. The aldehyde group can participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal structure [22] [20]. The bromine atom may engage in halogen bonding interactions, which are increasingly recognized as important structural motifs in crystal engineering. The combination of these intermolecular forces determines the final crystal structure and influences the physical properties of the compound.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 5-Bromopyrimidine-2-carbaldehyde exhibits multiple absorption bands that correspond to electronic transitions within the conjugated pyrimidine-aldehyde system. The spectrum displays characteristic features of both the pyrimidine chromophore and the aldehyde functional group, with additional complexity arising from the bromine substituent effects [23] [24].

The primary absorption band appears in the 280-320 nanometer range (3.9-4.4 electron volts), corresponding to the π → π* transition of the pyrimidine ring system [24] [25]. This transition involves the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, both of which have significant π character. The moderate extinction coefficient of this transition reflects the symmetry-allowed nature of the electronic transition.

A second intense absorption band is observed in the 240-280 nanometer range (4.4-5.2 electron volts), corresponding to higher energy π → π* transitions within the aromatic system [23] [24]. This band typically exhibits high extinction coefficients due to the allowed nature of the transition and the extended conjugation between the pyrimidine ring and the aldehyde group.

The spectrum also reveals a weaker absorption band in the 320-360 nanometer range (3.4-3.9 electron volts), which is assigned to the n → π* transition involving the nitrogen lone pairs [24] [25]. This transition is characteristically weak due to its symmetry-forbidden nature and the limited overlap between the non-bonding orbitals on nitrogen and the π* orbitals of the aromatic system.

High-energy absorption bands appear in the 200-240 nanometer range (5.2-6.2 electron volts), corresponding to π → σ* transitions and higher energy π → π* transitions [23] [24]. These transitions are associated with the electronic excitation to antibonding orbitals and typically exhibit high extinction coefficients. The presence of the bromine substituent introduces additional complexity through the involvement of bromine orbitals in the electronic transitions, particularly affecting the higher energy transitions through σ* orbital participation.

XLogP3

0.7

Wikipedia

5-Bromopyrimidine-2-carbaldehyde

Dates

Last modified: 08-16-2023

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